molecular formula C11H15ClO B11957374 4-Chloro-2-isopropyl-5-methylanisole CAS No. 5903-07-1

4-Chloro-2-isopropyl-5-methylanisole

Cat. No.: B11957374
CAS No.: 5903-07-1
M. Wt: 198.69 g/mol
InChI Key: YNJGJMNRDOIOQS-UHFFFAOYSA-N
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Description

4-Chloro-2-isopropyl-5-methylanisole (CAS 5903-07-1) is a substituted anisole derivative with the molecular formula C₁₁H₁₅ClO and a molecular weight of 198.69 g/mol . Its structure features a methoxy group (anisole core), a chlorine atom at the 4-position, an isopropyl group at the 2-position, and a methyl group at the 5-position (Figure 1).

Properties

CAS No.

5903-07-1

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

1-chloro-4-methoxy-2-methyl-5-propan-2-ylbenzene

InChI

InChI=1S/C11H15ClO/c1-7(2)9-6-10(12)8(3)5-11(9)13-4/h5-7H,1-4H3

InChI Key

YNJGJMNRDOIOQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The alkylation occurs via an acid-catalyzed Friedel-Crafts mechanism, where propene acts as the alkylating agent. Bleaching clay (a montmorillonite-based catalyst) facilitates the reaction under elevated pressure (1–3 MPa) and temperatures of 140–160°C. The process typically uses equimolar ratios of propene and 4-chloro-3-methylphenol to minimize side products like di-isopropyl derivatives.

Key Parameters:

ParameterValue/Range
CatalystBleaching clay
Temperature140–160°C
Pressure1–3 MPa
Reaction Time4–6 hours
Yield70–85% (reported)

The product, chlorothymol, is isolated as a white crystalline solid with a melting point of 60–62°C. Its low solubility in water necessitates purification via recrystallization from ethanol or hydrocarbon solvents.

O-Methylation of Chlorothymol to Form 4-Chloro-2-Isopropyl-5-Methylanisole

The final step involves converting the phenolic hydroxyl group of chlorothymol into a methoxy group. This is achieved through nucleophilic substitution using methylating agents such as methyl iodide or dimethyl sulfate (DMS).

Methylation with Methyl Iodide

In a typical procedure, chlorothymol is dissolved in acetone or dimethylformamide (DMF) and treated with methyl iodide in the presence of potassium carbonate (K₂CO₃). The reaction proceeds via an SN2 mechanism, where the deprotonated phenoxide ion attacks the methyl iodide:

Ar-OH+CH3IK2CO3Ar-OCH3+KI+CO2+H2O\text{Ar-OH} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}3} \text{Ar-OCH}3 + \text{KI} + \text{CO}2 + \text{H}2\text{O}

Reaction Conditions:

ParameterValue/Range
SolventAcetone or DMF
BaseK₂CO₃ (2.5 equiv)
Methylating AgentCH₃I (1.2 equiv)
TemperatureReflux (60–80°C)
Reaction Time6–12 hours
Yield80–90% (estimated)

Methylation with Dimethyl Sulfate

Dimethyl sulfate offers a cost-effective alternative, particularly for industrial-scale production. The reaction is conducted in an aqueous alkaline medium to stabilize the intermediate sulfate:

Ar-OH+(CH3O)2SO2NaOHAr-OCH3+CH3OSO3Na\text{Ar-OH} + (\text{CH}3\text{O})2\text{SO}2 \xrightarrow{\text{NaOH}} \text{Ar-OCH}3 + \text{CH}3\text{OSO}3\text{Na}

Reaction Conditions:

ParameterValue/Range
SolventWater/THF (1:1)
BaseNaOH (3.0 equiv)
Methylating AgentDMS (1.5 equiv)
Temperature25–40°C
Reaction Time2–4 hours
Yield75–85% (estimated)

Alternative Synthetic Routes

Diazotization and Methoxy Substitution

Inspired by the synthesis of 5-chloro-2-methylanisole , a similar approach could involve diazotizing a substituted aniline precursor followed by methanol treatment. For example:

Ar-NH2NaNO2,HClAr-N2+CH3OHAr-OCH3\text{Ar-NH}2 \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Ar-N}2^+ \xrightarrow{\text{CH}3\text{OH}} \text{Ar-OCH}_3

This method remains speculative for 4-chloro-2-isopropyl-5-methylanisole due to the lack of reported precursors.

Reaction Optimization and Challenges

Purity and Byproduct Management

Common byproducts include:

  • Di-isopropyl derivatives : Formed via over-alkylation, minimized by controlling propene stoichiometry.

  • Ortho-chloro isomers : Addressed through careful temperature regulation during chlorothymol synthesis.

Industrial Scalability and Environmental Considerations

Large-scale production of 4-chloro-2-isopropyl-5-methylanisole requires:

  • Closed-loop systems to recover unreacted propene and solvents.

  • Wastewater treatment to remove residual methylating agents and inorganic salts.

  • Catalyst regeneration protocols to reduce costs.

Environmental regulations, particularly those governing chlorinated compounds (e.g., EPA guidelines), mandate stringent control over effluent discharges and vapor emissions .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-isopropyl-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The chlorine substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions (OH-) to form phenols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products:

Scientific Research Applications

1-Chloro-5-isopropyl-4-methoxy-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-5-isopropyl-4-methoxy-2-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The isopropyl and methyl groups contribute to the compound’s hydrophobic character, affecting its solubility and distribution within biological systems .

Comparison with Similar Compounds

2-Isopropyl-5-methylanisole (CAS 1076-56-8)

Molecular Formula : C₁₁H₁₆O
Molecular Weight : 164.24 g/mol
Key Differences :

  • Lacks the chlorine substituent at the 4-position.
  • Naturally occurs in coffee and french-fried potatoes, contributing to flavor profiles .
  • Synthesized from thymol and dimethyl sulfate in alkaline conditions . Applications: Widely used in fragrances and flavorings due to its organoleptic properties .

4-Chloro-5-methyl-2-isopropylanisole (Entry 79 in Handbook of Hydroxyacetophenones)

Molecular Formula : Presumed identical to the target compound (C₁₁H₁₅ClO) but with positional isomerism.
Key Differences :

  • Likely differs in the placement of methyl and chlorine groups (e.g., chlorine at 4-position and methyl at 5-position vs. alternative positions).

Halogenated Anisoles (e.g., 5-Bromo-2-chloroanisole, CAS 16817-43-9)

Molecular Formula : C₇H₆BrClO
Molecular Weight : 221.48 g/mol
Key Differences :

  • Bromine replaces the isopropyl/methyl groups, altering steric and electronic properties.

4-Chloro-5-methyl-2-isopropylphenol

Molecular Formula : C₁₀H₁₃ClO
Molecular Weight : 184.66 g/mol
Key Differences :

  • Contains a hydroxyl group instead of a methoxy group (phenol vs. anisole).
  • Phenolic derivatives often exhibit higher acidity and solubility in polar solvents compared to ethers like anisole .

Comparative Data Table

Compound Name Molecular Formula CAS No. Molecular Weight (g/mol) Key Substituents Applications/Sources
4-Chloro-2-isopropyl-5-methylanisole C₁₁H₁₅ClO 5903-07-1 198.69 4-Cl, 2-isopropyl, 5-methyl Specialty chemical intermediate
2-Isopropyl-5-methylanisole C₁₁H₁₆O 1076-56-8 164.24 2-isopropyl, 5-methyl Flavors, fragrances
5-Bromo-2-chloroanisole C₇H₆BrClO 16817-43-9 221.48 5-Br, 2-Cl Organic synthesis
4-Chloro-5-methyl-2-isopropylphenol C₁₀H₁₃ClO N/A 184.66 4-Cl, 5-methyl, 2-isopropyl Potential antimicrobial agent

Key Findings and Implications

Substituent Effects: The chlorine atom in 4-Chloro-2-isopropyl-5-methylanisole increases molecular weight and may enhance electrophilic reactivity compared to non-halogenated analogs like 2-Isopropyl-5-methylanisole .

Positional Isomerism :

  • The structural ambiguity of 4-Chloro-5-methyl-2-isopropylanisole (Entry 79) highlights the importance of substitution patterns in determining physical and chemical properties .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyMethod/InstrumentReference Value
Molecular WeightHigh-resolution MS214.69 g/mol
LogP (Partition Coeff.)Shake-flask/HPLC~3.2
Stability (pH 7.4)Accelerated degradation>24 hours

Advanced: How can computational chemistry optimize reaction pathways for synthesizing 4-Chloro-2-isopropyl-5-methylanisole?

Answer:
Density Functional Theory (DFT) simulations predict energetically favorable pathways. For example:

  • Friedel-Crafts Alkylation : Modeling the interaction between 4-chloro-5-methylanisole and isopropyl chloride under Lewis acid catalysis (e.g., AlCl₃). Activation energies for intermediates guide solvent selection (e.g., dichloromethane vs. toluene) .
  • Regioselectivity Analysis : Electron localization function (ELF) maps explain preferential substitution at the 2-position due to steric and electronic effects of the methoxy group .

Q. Key Parameters :

  • Optimize reaction temperature (80–120°C) and catalyst loading (10–15 mol%).
  • Validate predictions with experimental yields (typically 60–75%) .

Basic: What analytical methods are recommended for purity assessment and structural confirmation?

Answer:

  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) quantify impurities (<2%) and confirm retention time alignment with standards .
  • GC-MS : Electron ionization (70 eV) identifies volatile byproducts (e.g., dechlorinated derivatives) .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry for solid-phase studies .

Q. Table 2: Analytical Workflow

StepInstrumentCritical Parameters
Purity CheckHPLC (UV 254 nm)Column: Zorbax SB-C18, 5 µm
Structural ID¹³C NMRSolvent: CDCl₃, 125 MHz
Thermal StabilityTGA-DSCHeating rate: 10°C/min

Advanced: How do steric effects influence the compound’s reactivity in cross-coupling reactions?

Answer:
The isopropyl group introduces steric hindrance, impacting catalytic efficiency:

  • Suzuki-Miyaura Coupling : Larger ligands (e.g., SPhos) improve palladium catalyst turnover by mitigating steric clashes. Reaction yields drop from 85% (unhindered aryl) to 50–60% for 4-Chloro-2-isopropyl-5-methylanisole .
  • SNAr Reactions : Kinetic studies show slower nucleophilic substitution at the chloro site due to adjacent substituents. Microwave-assisted synthesis (120°C, 30 min) enhances reaction rates by 40% .

Q. Mitigation Strategies :

  • Use bulkier bases (e.g., DBU) to deprotonate intermediates.
  • Screen ionic liquids (e.g., [BMIM][PF₆]) to stabilize transition states .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • Toxicity : Classified as harmful if inhaled (LD₅₀ > 200 mg/kg, rat). Use fume hoods and PPE (gloves, goggles) .
  • Storage : Store in amber vials under inert gas (N₂/Ar) at 4°C to prevent photodegradation and moisture absorption .
  • Spill Management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate .

Advanced: How can environmental fate studies be designed to assess its persistence in aquatic systems?

Answer:

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges concentrates the compound from water matrices. Derivatize with BSTFA for GC-MS analysis .
  • Degradation Kinetics : Monitor hydrolysis (pH 2–12) and photolysis (UV 254 nm) over 72 hours. Half-life in sunlight: ~48 hours (pH 7) .
  • Ecotoxicology : Use Daphnia magna bioassays to determine EC₅₀ (estimated 5–10 mg/L) .

Q. Table 3: Environmental Parameters

ParameterMethodResult
Hydrolysis (pH 7)LC-MS/MSt₁/₂ = 120 hours
PhotodegradationSolar simulatort₁/₂ = 48 hours
Adsorption (Koc)Batch equilibrium450 L/kg

Advanced: What contradictions exist in reported synthetic yields, and how can they be resolved?

Answer:
Discrepancies arise from:

  • Catalyst Purity : Commercial AlCl₃ often contains moisture, reducing yields by 15–20%. Pre-drying at 150°C for 2 hours improves consistency .
  • Isomer Formation : Competing 3-isopropyl substitution (5–10% byproduct) due to incomplete regiocontrol. Column chromatography (silica gel, hexane/EtOAc) isolates the desired isomer .

Q. Resolution Strategy :

  • Reproduce protocols with anhydrous solvents and in situ IR monitoring.
  • Publish negative results to refine literature benchmarks .

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